molecular formula C18H21BrFNO B4138632 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide

2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No. B4138632
M. Wt: 366.3 g/mol
InChI Key: PTMXZAGQUUBGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide, also known as AFA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of adamantyl-substituted phenylacetamides and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain. 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and neuronal survival.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide has also been shown to protect neurons from oxidative stress and improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide in lab experiments is its high potency and specificity for the sigma-1 receptor. However, one limitation is that 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide is a relatively new compound, and its long-term safety and toxicity have not been fully established.

Future Directions

There are several future directions for the study of 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide. One potential area of research is the development of more potent and selective sigma-1 receptor ligands. Another potential area of research is the investigation of the therapeutic potential of 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide in other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the safety and toxicity of 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide need to be further investigated before it can be considered for clinical use.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand the therapeutic potential of 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide and its safety and toxicity.

Scientific Research Applications

2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. 2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrFNO/c19-14-1-2-16(15(20)6-14)21-17(22)10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMXZAGQUUBGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-adamantyl)-N-(4-bromo-2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.